molecular formula C33H33NO6 B5223121 Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5223121
M. Wt: 539.6 g/mol
InChI Key: GPOALINDVRBIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with methoxy-phenyl groups at positions 4 and 7, a methyl group at position 2, and a benzyl ester at position 3. Hexahydroquinoline derivatives are notable for their diverse pharmacological activities, including calcium channel modulation, antibacterial, and antioxidant effects .

Properties

IUPAC Name

benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33NO6/c1-20-30(33(36)40-19-21-8-6-5-7-9-21)31(26-15-14-25(38-3)18-29(26)39-4)32-27(34-20)16-23(17-28(32)35)22-10-12-24(37-2)13-11-22/h5-15,18,23,31,34H,16-17,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOALINDVRBIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the formation of the hexahydroquinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to form alcohols.

    Substitution: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Variations in Hexahydroquinoline Derivatives

Compound ID Substituents (Positions) Key Functional Groups Melting Point (°C) Reference
Target Compound 4-(2,4-diOMePh), 7-(4-OMePh), 2-Me Benzyl ester Not reported -
(4k) 2-(4-ClPh), 3-(4-OMePh) Amino, chloro, methoxy 223–225
4-(2-F-4-CF3Ph) Fluoro, trifluoromethyl Not reported
4-(4-OMePh) Methyl ester, methoxy Not reported
4-(4-Cl-3-NO2Ph), 7-(3,4-diOMePh) Chloro, nitro, methoxy Not reported
  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2,4-dimethoxy and 4-methoxy groups are electron-donating, which contrast with electron-withdrawing substituents (e.g., nitro in , trifluoromethyl in ). Such differences influence solubility, reactivity, and intermolecular interactions like hydrogen bonding .

Crystallographic and Structural Insights

  • Crystal Packing : Analogs like ’s methyl ester derivative exhibit hydrogen-bonding networks involving N–H···O and C–H···O interactions, which stabilize their crystal lattices . The target’s benzyl ester may introduce steric bulk, altering packing efficiency.
  • Ring Puckering: Hexahydroquinoline cores often adopt boat or chair conformations. Substituent size (e.g., trifluoromethyl in ) can distort ring geometry, affecting molecular recognition .

Notes

Methodological Consistency: The Hantzsch reaction and Pd-catalyzed coupling are widely applicable for synthesizing hexahydroquinoline derivatives .

Safety Considerations : Substituents like nitro groups () may pose handling risks, whereas methoxy groups generally improve stability .

Biological Activity

Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through various studies and experimental findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinolines and features multiple methoxy groups and a carboxylate ester. These structural characteristics contribute to its unique reactivity and biological potential.

Property Details
Molecular Formula C26H30N2O6
Molar Mass 454.53 g/mol
CAS Number Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding can lead to inhibition or activation of various biochemical pathways, influencing processes like cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Case Study: Antibacterial Effects

A study evaluated the antibacterial activity against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. The compound demonstrated notable inhibitory effects on bacterial growth:

Bacteria Inhibition Zone (mm)
Escherichia coli15
Bacillus subtilis18

These results suggest potential applications in developing new antibacterial agents.

Anticancer Activity

The anticancer properties of the compound have also been investigated. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated:

Cell Line IC50 (µM)
MCF-712.5
HeLa10.0

These findings highlight the compound's potential as a lead candidate for anticancer drug development.

Comparison with Similar Compounds

When compared to similar compounds lacking specific functional groups (e.g., without methoxy substituents), this compound shows enhanced biological activity. The presence of multiple methoxy groups appears to enhance solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.